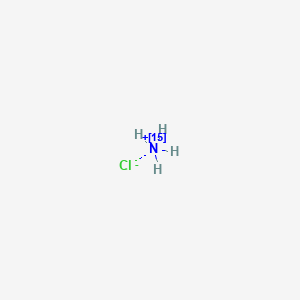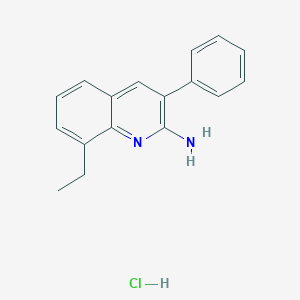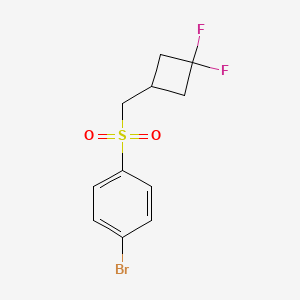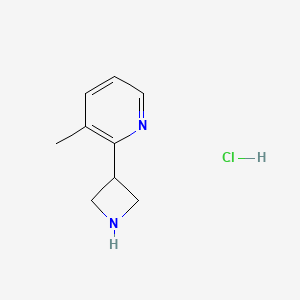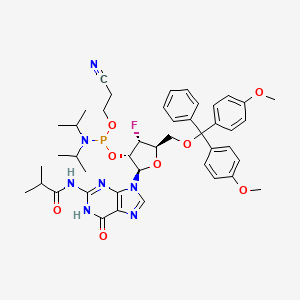
(3-Chloro-4,5,5-trimethyl-4,5-dihydro-1-pyrazolyl)(4-pyridyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4,5,5-trimethyl-4,5-dihydro-1-pyrazolyl)(4-pyridyl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro group, three methyl groups, and a pyridyl group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4,5,5-trimethyl-4,5-dihydro-1-pyrazolyl)(4-pyridyl)methanone typically involves the cyclization of appropriate precursors. One common method involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method provides a straightforward route to obtain the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as metal-free catalysis and environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4,5,5-trimethyl-4,5-dihydro-1-pyrazolyl)(4-pyridyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
(3-Chloro-4,5,5-trimethyl-4,5-dihydro-1-pyrazolyl)(4-pyridyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including its use as an analgesic and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials
Mechanism of Action
The mechanism of action of (3-Chloro-4,5,5-trimethyl-4,5-dihydro-1-pyrazolyl)(4-pyridyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4,5-dihydro-5,5-dimethylisoxazole: Another chloro-substituted pyrazole derivative with similar structural features.
3-Acetyl-5-nitropyridine: A precursor used in the synthesis of various pyrazole derivatives.
Uniqueness
(3-Chloro-4,5,5-trimethyl-4,5-dihydro-1-pyrazolyl)(4-pyridyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClN3O |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
(3-chloro-4,5,5-trimethyl-4H-pyrazol-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H14ClN3O/c1-8-10(13)15-16(12(8,2)3)11(17)9-4-6-14-7-5-9/h4-8H,1-3H3 |
InChI Key |
JTHFBLUWJHBFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1(C)C)C(=O)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)

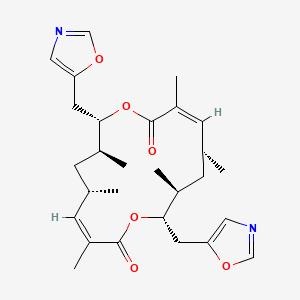

![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)


